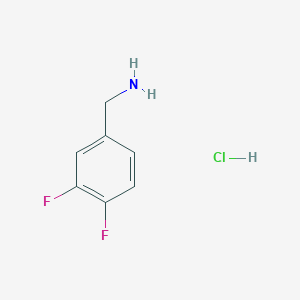

![molecular formula C5H10ClN B2456867 5-Azaspiro[2.3]hexane hydrochloride CAS No. 1536169-63-7](/img/structure/B2456867.png)

5-Azaspiro[2.3]hexane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

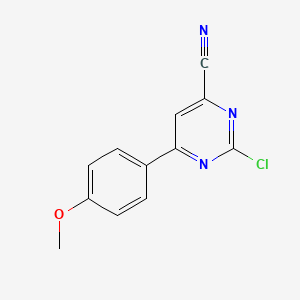

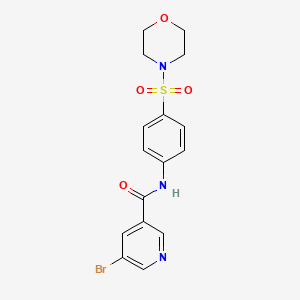

5-Azaspiro[2.3]hexane hydrochloride is an organic building block . It has a molecular weight of 119.59 . The IUPAC name for this compound is 5-azaspiro[2.3]hexane hydrochloride . It is commonly used for the synthesis of organic compounds, polymers, and polymeric materials .

Synthesis Analysis

5-Azaspiro[2.3]hexane hydrochloride has been widely used for the synthesis of organic compounds, polymers, and polymeric materials . A stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives has been reported .Molecular Structure Analysis

The molecular formula of 5-Azaspiro[2.3]hexane hydrochloride is ClH*C5H9N . The InChI code for this compound is 1S/C5H9N.ClH/c1-2-5(1)3-6-4-5;/h6H,1-4H2;1H .Physical And Chemical Properties Analysis

5-Azaspiro[2.3]hexane hydrochloride is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

-

Scientific Field: Organic Chemistry

- Application Summary : 5-Azaspiro[2.3]hexane hydrochloride is used for the synthesis of organic compounds, polymers, and polymeric materials . It’s part of a range of Heterocyclic HCl salts .

- Results or Outcomes : The results or outcomes would also depend on the specific synthesis process. The compound could potentially be used to create a wide variety of organic compounds and polymers .

-

Scientific Field: Neuropharmacology

- Application Summary : 5-Azaspiro[2.3]hexane derivatives have been developed as conformationally “frozen” analogues of L-glutamic acid . L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS) and plays a critical role in a wide range of disorders like schizophrenia, depression, neurodegenerative diseases such as Parkinson’s and Alzheimer’s .

- Methods of Application : The compound was designed and synthesized from D-serine as a novel [2.3]-spiro analogue of L-Glu . The cyclopropyl moiety was introduced by a diastereoselective rhodium catalyzed cyclopropanation reaction .

- Results or Outcomes : The development of these analogues aims to enhance in vitro potency/selectivity and, more in general, drugability properties .

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

5-azaspiro[2.3]hexane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-2-5(1)3-6-4-5;/h6H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETOHROBGANLFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[2.3]hexane hydrochloride | |

CAS RN |

1536169-63-7 |

Source

|

| Record name | 5-azaspiro[2.3]hexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2456784.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2456786.png)

![(Z)-N-(6-ethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2456790.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2456793.png)